molecular formula C20H24N2O4S B501633 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine CAS No. 690643-26-6

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine

Cat. No.: B501633
CAS No.: 690643-26-6
M. Wt: 388.5g/mol
InChI Key: DOFPJNUSZRYBEV-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine is a complex organic compound characterized by the presence of a benzodioxole ring, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. A common synthetic route includes:

    Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Sulfonylation: The benzodioxole intermediate is then reacted with a sulfonyl chloride derivative of 2,5-dimethylphenyl to introduce the sulfonyl group.

    Piperazine Coupling: Finally, the sulfonylated benzodioxole is coupled with piperazine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: N-alkyl or N-acyl derivatives of the piperazine ring.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The benzodioxole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one: Known for its stimulant properties.

    1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one: Another stimulant with a different alkyl chain length.

    1-(1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one: Similar structure with potential psychoactive effects.

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine is unique due to the presence of both a sulfonyl group and a piperazine ring, which may confer distinct biological activities and chemical reactivity compared to other benzodioxole derivatives.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dimethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15-3-4-16(2)20(11-15)27(23,24)22-9-7-21(8-10-22)13-17-5-6-18-19(12-17)26-14-25-18/h3-6,11-12H,7-10,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFPJNUSZRYBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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